molecular formula C15H11NO3 B8644382 1-Amino-5-methoxyanthracene-9,10-dione CAS No. 17734-85-9

1-Amino-5-methoxyanthracene-9,10-dione

Cat. No. B8644382
Key on ui cas rn: 17734-85-9
M. Wt: 253.25 g/mol
InChI Key: XIIKBXBGOHXWMO-UHFFFAOYSA-N
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Patent
US03971812

Procedure details

40 parts by volume of methanol and 10 parts of sodium hydroxide are dissolved at the boil and 13.3 parts of 1-aminoanthraquinone-5-sulphonic acid are introduced into this solution at 80°C, over the course of 30 minutes, with vigorous stirring. The mixture is now stirred for a further 3 hours at 80°-85°C until only traces of starting material are still present according to chromatography. The mixture is now diluted with 50 parts of hot water and the product is filtered off, washed with boiling hot water until neutral and dried at 100°-120°C. 8.9 parts of 1-amino-5-methoxy-anthraquinone (80% of theory) are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[OH-].[Na+].[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[CH:16]=[CH:15][CH:14]=[C:13](S(O)(=O)=O)[C:12]=3[C:11](=[O:25])[C:10]=2[CH:9]=[CH:8][CH:7]=1>O>[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[C:13]([O:2][CH3:1])[CH:14]=[CH:15][CH:16]=3)[C:11](=[O:25])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=2C(C=3C(=CC=CC3C(C12)=O)S(=O)(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is now stirred for a further 3 hours at 80°-85°C until only traces of starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into this solution at 80°C, over the course of 30 minutes, with vigorous stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the product is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried at 100°-120°C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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